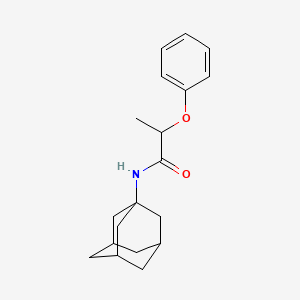

N-1-adamantyl-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-13(22-17-5-3-2-4-6-17)18(21)20-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSXNNWMBODDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-1-Adamantyl-2-phenoxypropanamide is a type of N-Adamantylated amide. These compounds are known to have potential biological activitySimilar compounds with an adamantane core are used in medical practice, most of which are nitrogen-containing compounds. These compounds exhibit antiviral and other biological activities.

Mode of Action

It is known that many nitrogen-containing adamantane derivatives with a c–n bond exhibit antiviral and other biological activities. This suggests that this compound may interact with its targets to exert similar effects.

Biochemical Pathways

N-adamantylated amides, a group to which this compound belongs, have been synthesized for the preparation of antiviral drugs. This suggests that these compounds may affect pathways related to viral replication or immune response.

Pharmacokinetics

A study on a similar compound, apinac, revealed moderate to long half-lives in rats. This suggests that this compound may also have similar ADME properties, impacting its bioavailability.

Result of Action

Given that similar compounds exhibit antiviral and other biological activities, it can be inferred that this compound may have similar effects.

Action Environment

The synthesis of n-adamantylated amides, including this compound, involves reactions carried out in sulfuric acid media. This suggests that the compound’s synthesis and possibly its action may be influenced by specific environmental conditions.

Biochemical Analysis

Biochemical Properties

N-1-adamantyl-2-phenoxypropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound has been observed to inhibit certain inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), thereby exhibiting anti-inflammatory properties.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been found to attenuate glutamate-induced oxidative stress and inflammation, thereby protecting against neuronal damage. It also affects the expression of genes involved in antioxidant defense mechanisms, such as heme oxygenase-1 and glutathione reductase. Furthermore, this compound has been shown to modulate cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). This inhibition reduces oxidative stress and prevents cellular damage. Additionally, this compound can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its protective effects against oxidative stress and inflammation in both in vitro and in vivo models. Prolonged exposure to high concentrations of the compound may lead to cellular toxicity and adverse effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s protective effects plateau at certain concentrations, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. The major metabolic pathways include hydroxylation and conjugation reactions, leading to the formation of various metabolites. These metabolites are then excreted through the urine and bile. The compound’s metabolism can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound has been shown to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. Additionally, this compound can cross the blood-brain barrier, allowing it to target the central nervous system.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cellular components. It can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism. The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-1-adamantyl-2-phenoxypropanamide, we compare it with N-acetyl Norfentanyl (Item No. 33491, Cayman Chemical), a structurally related propanamide derivative with documented properties .

Table 1: Key Comparative Properties

Structural and Functional Analysis

Adamantyl vs. Piperidinyl/Acetyl Groups: The adamantyl group in this compound is a bulky, lipophilic bicyclic structure, likely enhancing membrane permeability and resistance to oxidative metabolism compared to N-acetyl Norfentanyl’s smaller piperidinyl and acetyl groups . Piperidinyl and acetyl groups in N-acetyl Norfentanyl may facilitate interactions with opioid receptors, whereas the adamantyl group could shift target specificity to non-opioid pathways (e.g., viral ion channels).

Phenoxy vs.

Molecular Weight and Drug-Likeness: this compound’s higher molecular weight (~297 vs. 274 g/mol) may reduce bioavailability under Lipinski’s rule of five guidelines, whereas N-acetyl Norfentanyl’s lower weight aligns better with typical drug-like properties .

Research Implications and Limitations

Key research gaps include:

- Binding Affinity Studies: No receptor-binding data are available for the adamantyl-phenoxy derivative.

- Synthetic Accessibility: The adamantyl group’s complexity may pose challenges in large-scale synthesis compared to N-acetyl Norfentanyl’s simpler structure.

Q & A

Q. What are the recommended synthetic routes for N-1-adamantyl-2-phenoxypropanamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves coupling adamantyl derivatives (e.g., 1-adamantylamine) with phenoxypropanoyl chloride or activated esters. Key steps include:

- Temperature Control : Maintain reactions at 0–5°C during acyl chloride formation to prevent side reactions .

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis of reactive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Optimization strategies include adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) and using catalysts like DMAP to enhance coupling efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include the adamantyl proton peaks (δ 1.6–2.1 ppm) and phenoxy aromatic protons (δ 6.8–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and identify impurities .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₅NO₂: 300.1963) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition Studies : The adamantyl group’s hydrophobicity and rigidity make it a candidate for probing active sites of cytochrome P450 enzymes or proteases. Assays include fluorescence polarization or SPR to measure binding kinetics .

- Drug Discovery Scaffolds : Its stability under physiological pH (tested via incubation in PBS at 37°C for 24h) supports use in pharmacokinetic profiling .

Advanced Research Questions

Q. How does the adamantyl moiety influence the physicochemical and pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipophilicity : LogP values (calculated via shake-flask method) range from 3.5–4.2, enhancing membrane permeability but requiring formulation with cyclodextrins for aqueous solubility .

- Metabolic Stability : In vitro liver microsome assays (human/rat, 1 mg/mL protein) show prolonged half-life (>60 mins) due to steric hindrance from the adamantyl group, reducing CYP-mediated oxidation .

- Target Interactions : Molecular docking (AutoDock Vina) reveals adamantyl’s van der Waals interactions with hydrophobic enzyme pockets, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Systematic Meta-Analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL, normalizing for assay conditions (e.g., cell line, concentration) .

- Control Experiments : Replicate studies with standardized protocols (e.g., fixed ATP concentration in kinase assays) to isolate compound-specific effects .

- Advanced Analytics : Use LC-MS/MS to verify compound integrity in biological matrices and rule out degradation artifacts .

Q. What experimental designs are optimal for studying the in vitro metabolic pathways of this compound?

- Methodological Answer :

- Hepatocyte/Microsome Incubations : Incubate compound (10 µM) with NADPH-supplemented human liver microsomes (1 mg/mL) at 37°C. Terminate reactions at 0, 15, 30, and 60 mins with ice-cold acetonitrile .

- Metabolite Identification : Use UPLC-QTOF-MS with positive ionization mode. Key metabolites include hydroxylated adamantyl derivatives (m/z 316.19) .

- Data Interpretation : Compare fragmentation patterns with synthetic standards and apply software (e.g., MetaboLynx) for pathway prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.